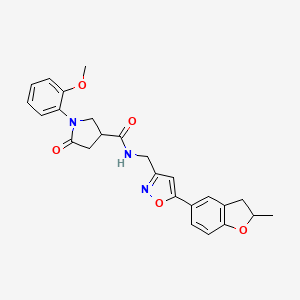
4-((1-(3-fluorofenil)-1H-tetrazol-5-il)metil)-N-feniletilpiperazina-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide is a synthetic compound with potential applications in chemistry and biology. The structure consists of a 3-fluorophenyl group attached to a tetrazolyl moiety, which is further linked to a phenethylpiperazine carboxamide group.
Aplicaciones Científicas De Investigación
Chemistry
The compound serves as a useful precursor for the synthesis of various functionalized derivatives, contributing to the development of new materials and catalysts.
Biology
In biological research, it is studied for its potential as a scaffold in drug discovery, particularly in the design of inhibitors targeting specific enzymes.
Medicine
The compound shows promise in medicinal chemistry for the development of pharmaceuticals aimed at treating neurological disorders and cancers, owing to its structural versatility and ability to interact with multiple biological targets.
Industry
In industrial applications, it is employed in the synthesis of polymers and specialty chemicals, enhancing the properties of materials through incorporation of the tetrazole moiety.
Mecanismo De Acción
References:
- Chemical Society Reviews: Selection of boron reagents for Suzuki–Miyaura coupling
- DrugBank: Encaleret
- Recent research on synthetic cathinones
- Catalytic protodeboronation of pinacol boronic esters
- Sigma-Aldrich: 1-(4-Fluorophenyl)-3-methyl-1
- A Convenient Four-Step Synthesis of 1-(β-[3-(4-Methoxy-phenyl)propionyl]-2,3-dihydro-1H-indol-2-yl)-ethanone
- NIST Chemistry WebBook: Methanone, (3-fluorophenyl)(4-fluorophenyl)-
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide typically starts with the formation of the tetrazole ring. This can be achieved through the reaction of 3-fluorobenzyl azide with an appropriate nitrile under acidic conditions. The resulting tetrazole intermediate is then subjected to a coupling reaction with N-phenethylpiperazine carboxylic acid chloride, using a base such as triethylamine to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production methods often employ continuous flow chemistry to optimize the reaction conditions and yield. The key steps involve:
Formation of the 3-fluorobenzyl azide.
Cyclization to form the tetrazole ring.
Coupling with N-phenethylpiperazine carboxylic acid chloride.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the phenethylpiperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions may target the tetrazole ring, potentially forming aminotetrazole derivatives.
Substitution: The fluorophenyl group is susceptible to electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or m-chloroperoxybenzoic acid (m-CPBA) under basic conditions.
Reduction: Lithium aluminum hydride (LAH) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Nitrating agents like nitric acid for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Aminotetrazole derivatives.
Substitution: Nitro derivatives on the fluorophenyl ring.
Comparación Con Compuestos Similares
Unique Features
Compared to other compounds, 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide stands out due to its dual functional groups—tetrazole and piperazine—enabling diverse chemical reactivity and biological activity.
Similar Compounds
4-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine
4-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-methylpiperazine-1-carboxamide
4-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-benzylpiperazine-1-carboxamide
Each of these similar compounds shares structural elements with the primary compound but differs in specific substituents or functional groups, which can alter their reactivity and biological activity.
How’s that? Need more details?
Propiedades
IUPAC Name |
4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O/c22-18-7-4-8-19(15-18)29-20(24-25-26-29)16-27-11-13-28(14-12-27)21(30)23-10-9-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKDUFPKFCVGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(5-chloro-2-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2473677.png)

![7-Fluoro-3-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2473679.png)

![3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2473683.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2473684.png)
![1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2473686.png)

![5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2473690.png)
